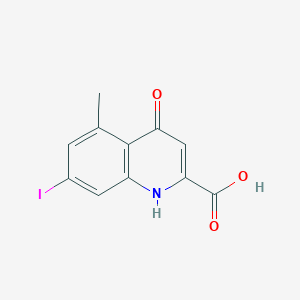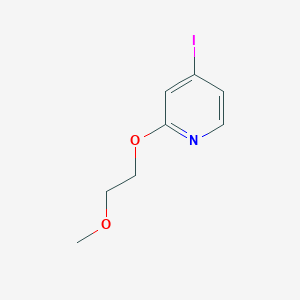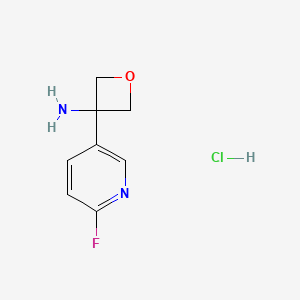
7-iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular structure that includes an iodine atom, a methyl group, a keto group, and a carboxylic acid group. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advanced synthetic routes include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom into the quinoline core.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Some industries are adopting continuous flow synthesis to improve efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in hydroquinoline derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution Products: Various functionalized quinolines used in material science and drug development.
Aplicaciones Científicas De Investigación
7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It may inhibit specific enzymes or modulate signaling pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Quinoline: The parent compound without substitutions.
Isoquinoline: A structural isomer of quinoline.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Uniqueness: 7-Iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts specific chemical and biological properties not found in other quinoline derivatives.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C11H8INO3 |
|---|---|
Peso molecular |
329.09 g/mol |
Nombre IUPAC |
7-iodo-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Clave InChI |
FLCJOQNUSSMCCT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(Dimethylamino)ethyl]amino]thioxanthen-9-one](/img/structure/B15359312.png)
![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)
![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclopropylmethylamino)pyrimidine-5-carboxamide](/img/structure/B15359335.png)




![propan-2-yl N-[2-[(4-amino-2,5-dimethylphenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B15359368.png)

![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)


![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
